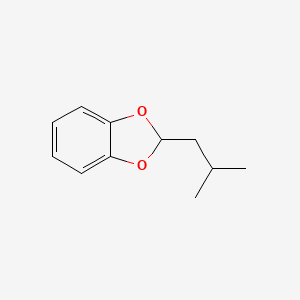
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol is an organic compound that features both phenolic and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One possible route could be the reaction of 4-hydroxyphenol with 2-chloroethanol under basic conditions to form the hydroxyethoxy group, followed by allylation with allyl bromide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The allyl group can be reduced to form the corresponding propyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Propyl derivatives.
Substitution: Ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its phenolic structure.
Industry: Use in the production of polymers or as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biological systems, the phenolic group could participate in hydrogen bonding or electron transfer reactions, while the allyl group might undergo metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenol: Lacks the hydroxyethoxy and allyl groups.
4-(2-Hydroxyethoxy)phenol: Lacks the allyl group.
2-(Prop-2-en-1-yl)phenol: Lacks the hydroxyethoxy group.
Propiedades
Número CAS |
918495-57-5 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(2-hydroxyethoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h2,4-5,8,12-13H,1,3,6-7H2 |
Clave InChI |
VGNFLDAQVRQLQB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC(=C1)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


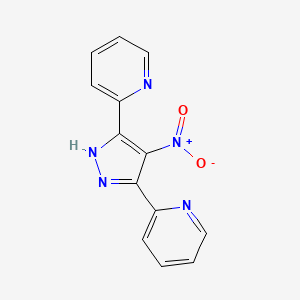
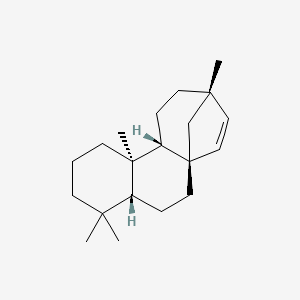
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)

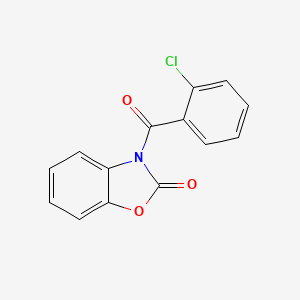


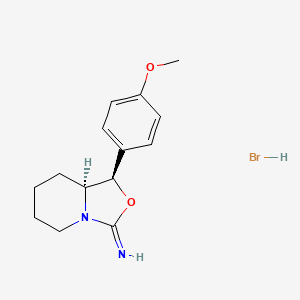
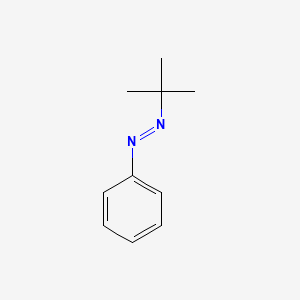
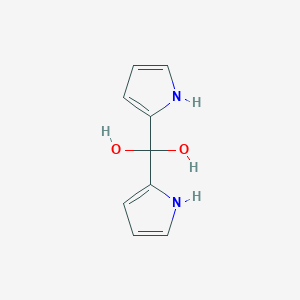
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


